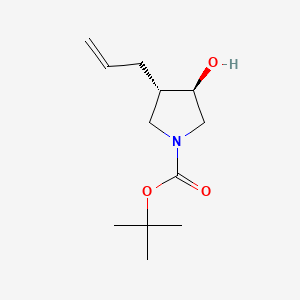trans 1-Boc-3-allyl-4-hydroxypyrrolidine
CAS No.:
Cat. No.: VC13578737
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H21NO3 |
|---|---|
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | tert-butyl (3R,4S)-3-hydroxy-4-prop-2-enylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H21NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10-/m0/s1 |
| Standard InChI Key | XWAFVZGCUNQYNV-UWVGGRQHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)CC=C |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)CC=C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)CC=C |
Introduction
trans 1-Boc-3-allyl-4-hydroxypyrrolidine, also known as tert-butyl (3R,4S)-3-allyl-4-hydroxypyrrolidine-1-carboxylate, is a synthetic organic compound that plays a crucial role in various chemical reactions, particularly in the synthesis of complex organic molecules and pharmaceuticals. Its molecular formula is C11H17NO2, and its molecular weight is approximately 197.26 g/mol.
Synthesis of trans 1-Boc-3-allyl-4-hydroxypyrrolidine
The synthesis of trans 1-Boc-3-allyl-4-hydroxypyrrolidine typically involves multi-step processes. These methods can produce both syn and anti isomers, which can be separated using crystallization techniques. The stereochemistry of the compound is critical, with the "trans" configuration indicating that substituents on adjacent carbon atoms are positioned on opposite sides of the ring, affecting both physical properties and reactivity.
Applications and Reactions
This compound participates in various chemical reactions, including those significant for synthesizing bioactive compounds. Upon deprotection, it can interact with different biological targets depending on subsequent modifications. Its role as an intermediate in synthesizing complex molecules makes it valuable in pharmaceutical chemistry.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume